4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a pyrimidine ring substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenylmethyl group. The pyrimidine ring is then constructed, and finally, the pyrrolidinyl group is added. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .
Scientific Research Applications
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure.
Levocetirizine: Another derivative with antihistamine properties.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H24ClN5 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H24ClN5/c20-17-6-2-1-5-16(17)15-23-11-13-24(14-12-23)18-7-8-21-19(22-18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-15H2 |
InChI Key |
WYBLJIGRLSZXCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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